molecular formula C7H7BBrClO3 B2663927 4-Bromo-2-chloro-3-methoxyphenylboronic acid CAS No. 1254701-00-2

4-Bromo-2-chloro-3-methoxyphenylboronic acid

Cat. No.: B2663927
CAS No.: 1254701-00-2
M. Wt: 265.29
InChI Key: ZJBKJNNGVZBCJO-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-3-methoxyphenylboronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of bromine, chlorine, and methoxy substituents on the phenyl ring, which contribute to its unique reactivity and versatility in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloro-3-methoxyphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-bromo-2-chloro-3-methoxybenzene using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 under inert atmosphere conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Mechanism of Action

Comparison with Similar Compounds

  • 4-Bromo-3-methoxyphenylboronic acid
  • 4-Chloro-3-methoxyphenylboronic acid
  • 3-Bromo-2-chloro-4-methoxyphenylboronic acid

Comparison: Compared to its analogs, 4-Bromo-2-chloro-3-methoxyphenylboronic acid exhibits unique reactivity due to the combined electronic effects of the bromine, chlorine, and methoxy groups. This makes it particularly useful in selective cross-coupling reactions and the synthesis of complex molecules .

Properties

IUPAC Name

(4-bromo-2-chloro-3-methoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BBrClO3/c1-13-7-5(9)3-2-4(6(7)10)8(11)12/h2-3,11-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJBKJNNGVZBCJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)Br)OC)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BBrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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